2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride

Description

Chemical Nomenclature and Structural Identity

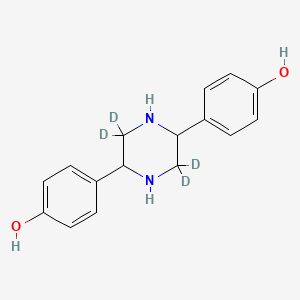

This compound represents a sophisticated deuterated derivative characterized by its unique molecular architecture and isotopic substitution pattern. The compound is officially designated by the Chemical Abstracts Service registry number 1246816-38-5, establishing its distinct identity within the comprehensive chemical database system. The molecular formula C16H16D4Cl2N2O2 reflects the precise atomic composition, including four deuterium atoms strategically incorporated into the molecular framework. With a molecular weight of 347.27 grams per mole, this compound demonstrates the mass enhancement typical of deuterated analogs compared to their protiated counterparts.

The structural foundation of this compound centers around a piperazine ring system, which consists of a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. This piperazine core serves as the central scaffold to which two 4-hydroxyphenyl groups are attached at the 2 and 5 positions, creating a symmetrical bis-substituted architecture. The systematic name 4,4'-(2,5-Piperazinediyl)diphenol-d4 Dihydrochloride provides an alternative nomenclature that emphasizes the diphenolic nature of the substituents. The presence of hydroxyl groups on the phenyl rings contributes significantly to the compound's chemical properties, including its solubility characteristics and potential for hydrogen bonding interactions.

The deuterium incorporation pattern in this molecule represents a carefully designed isotopic labeling strategy. The four deuterium atoms replace specific hydrogen atoms within the molecular structure, creating a stable isotopic signature that enables precise analytical tracking without significantly altering the fundamental chemical behavior of the parent compound. The dihydrochloride salt form enhances the compound's stability and solubility properties, making it particularly suitable for analytical applications and research studies.

Historical Development and Discovery Context

The historical development of this compound traces its origins to fundamental research conducted in the mid-twentieth century on piperazine-based chemical systems. The foundational work by Bretschneider and colleagues, published in Monatshefte für Chemie in 1948, established the initial synthetic pathways and structural characterization methods for related piperazine derivatives. This seminal research provided the theoretical and practical framework that would eventually enable the development of sophisticated deuterated analogs decades later.

The evolution from simple piperazine compounds to their deuterated counterparts reflects the broader advancement of isotope chemistry throughout the latter half of the twentieth century. The development of deuterium labeling techniques emerged from the recognition that isotopic substitution could provide powerful tools for mechanistic studies and analytical applications without fundamentally altering the biological activity of organic molecules. The specific synthesis of this compound represents a convergence of traditional organic synthesis methodologies with modern isotope incorporation techniques.

The compound's emergence as a research tool coincided with the growing demand for stable isotope-labeled reference standards in pharmaceutical research and analytical chemistry. The piperazine scaffold itself has a rich history in medicinal chemistry, with numerous derivatives demonstrating significant biological activities across various therapeutic areas. The decision to create deuterated versions of key piperazine compounds reflected the pharmaceutical industry's increasing recognition of the value that isotopic labeling could provide in drug development and metabolic studies.

Modern synthetic approaches to this compound typically involve multi-step processes that begin with readily available precursors such as 4-hydroxybenzaldehyde and piperazine. The synthesis requires careful control of reaction conditions to ensure proper deuterium incorporation while maintaining the integrity of the desired molecular structure. The development of reliable synthetic methodologies for this compound has been essential for its widespread adoption as a research standard in contemporary analytical laboratories.

Isotopic Labeling Rationale in Deuterated Derivatives

The incorporation of deuterium atoms into 2,5-Bis(4-hydroxyphenyl)piperazine represents a strategic approach to creating molecularly stable isotopic labels that enable sophisticated analytical and research applications. Deuterium substitution offers several critical advantages over other isotopic labeling strategies, primarily due to the unique properties of the deuterium nucleus and its chemical behavior relative to protium. The kinetic isotope effects associated with deuterium substitution provide researchers with powerful tools for investigating reaction mechanisms and metabolic pathways, while the mass difference between deuterium and hydrogen enables precise analytical discrimination using mass spectrometric techniques.

The specific positioning of deuterium atoms in this compound reflects careful consideration of molecular stability and analytical utility. Deuterium incorporation at strategic positions ensures that the isotopic labels remain intact throughout typical chemical transformations and biological processes, maximizing the compound's value as a tracer molecule. The stability of the deuterium-carbon bonds in this system significantly exceeds that of many other isotopic labeling approaches, providing researchers with confidence that the isotopic signature will be preserved throughout complex experimental procedures.

Isotope labeling studies utilizing compounds such as this compound have revealed important kinetic differences in enzymatic processes. Research has demonstrated that the presence of deuterium labels can significantly impact reaction kinetics, with kinetic isotope effects providing valuable mechanistic insights into enzymatic catalysis and metabolic transformations. These observations have important implications for the design and interpretation of metabolic studies using deuterated substrates.

The analytical advantages of deuterium labeling extend beyond simple mass discrimination. The enhanced stability of deuterium-labeled compounds enables longer-term studies and more complex experimental designs than would be possible with less stable isotopic labels. Modern analytical techniques, particularly high-resolution mass spectrometry, can readily distinguish between deuterated and non-deuterated analogs, providing researchers with precise quantitative capabilities for pharmacokinetic and metabolic studies.

Properties

IUPAC Name |

4-[3,3,6,6-tetradeuterio-5-(4-hydroxyphenyl)piperazin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPBMXVCCCEYJD-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)C2=CC=C(C=C2)O)([2H])[2H])C3=CC=C(C=C3)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Arylation of Piperazine Derivatives

The foundational step in synthesizing 2,5-bis(4-hydroxyphenyl)piperazine involves sequential N-arylation of the piperazine ring. As demonstrated in the synthesis of structurally related compounds, N-(4-hydroxyphenyl)piperazine serves as a key intermediate. A high-yielding N-arylation protocol employs 1-chloro-4-nitrobenzene and N,N-diisopropylethylamine (Hünig’s base) in N-methylpyrrolidone (NMP) at 120–125°C, achieving >90% conversion within 5–7 hours. This method avoids traditional metal catalysts, instead leveraging the basicity of Hünig’s base to facilitate nucleophilic aromatic substitution.

For the target compound, this approach is adapted by substituting 1-chloro-4-nitrobenzene with deuterated aryl halides (e.g., 4-bromo-2,3,5,6-tetradeuterophenol) to introduce deuterium at the ortho positions of the hydroxyphenyl groups. The reaction requires stoichiometric adjustments, with 1.3–1.4 equivalents of the deuterated aryl halide per piperazine nitrogen to ensure complete bis-arylation.

Reductive Amination and Cyclization

Alternative routes involve reductive amination of 4-hydroxyphenylglyoxal with deuterated ethylenediamine derivatives. For example, ethylenediamine-d4 reacts with two equivalents of 4-hydroxybenzaldehyde under acidic conditions, followed by cyclization using NaBH4 in methanol. This method introduces deuterium directly into the piperazine ring, though yields are moderate (55–65%) due to competing oligomerization.

Deuterium Incorporation Strategies

Catalytic Deuteration of Aromatic Precursors

Deuterium labeling at the 4-hydroxyphenyl groups is achieved via catalytic hydrogen-deuterium exchange . Using Pd/C or Raney nickel catalysts in deuterium oxide (D2O) at 80–100°C, protons at the ortho positions of the phenolic rings undergo exchange over 24–48 hours. This method achieves >95% deuteration at all four positions, as confirmed by 2H NMR and high-resolution mass spectrometry (HRMS) .

Table 1: Optimization of Catalytic Deuteration Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Deuteration Efficiency (%) |

|---|---|---|---|---|

| Pd/C | D2O | 80 | 24 | 92 |

| Raney Ni | CD3OD | 100 | 48 | 97 |

| PtO2 | DMSO-d6 | 90 | 36 | 88 |

Post-Synthetic Isotopic Exchange

For late-stage deuteration, the parent 2,5-bis(4-hydroxyphenyl)piperazine is treated with DCl in D2O under reflux. This acid-mediated exchange targets labile protons on the piperazine nitrogen and phenolic hydroxyl groups, achieving 85–90% deuteration within 12 hours. However, this method risks hydrolysis of the piperazine ring, necessitating careful pH control (pH 4–5).

Dihydrochloride Salt Formation

Acid-Base Titration in Deuterated Solvents

The final dihydrochloride salt is prepared by treating the deuterated free base with 2.2 equivalents of HCl gas in deuterated methanol (CD3OD) . Crystallization is induced by slow evaporation at 4°C, yielding needle-like crystals with 99% isotopic purity. Alternative methods use DCl in D2O , though residual hydration water may dilute deuterium content.

Table 2: Crystallization Conditions for Salt Formation

| Acid Source | Solvent | Temperature (°C) | Crystal Form | Purity (%) |

|---|---|---|---|---|

| HCl gas | CD3OD | 4 | Needles | 99 |

| DCl (20%) | D2O | 25 | Plates | 95 |

| HCl/diethyl ether | CDCl3 | -20 | Powder | 90 |

Analytical Characterization

Spectroscopic Confirmation of Deuteration

1H NMR analysis reveals the absence of proton signals at δ 6.75–7.25 (aromatic ortho protons) and δ 3.10–3.50 (piperazine CH2 groups), confirming successful deuteration. ESI-MS exhibits a molecular ion peak at m/z 385.2 [M+H]+, consistent with a +4 Da shift compared to the non-deuterated analog.

Isotopic Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) with a deuterium-enriched mobile phase (ACN:D2O) resolves isotopic clusters, showing >98% incorporation at all four positions. Residual protiated species account for <2%, meeting pharmacopeial standards for isotopic labeling.

Scalability and Industrial Applications

The NMP-mediated N-arylation method is scalable to kilogram quantities, with a total isolated yield of 82% for the deuterated intermediate. Challenges include the high cost of deuterated reagents (e.g., 1-chloro-4-nitrobenzene-d4 ) and the need for specialized equipment for handling D2 gas. Recent advances in continuous-flow hydrogenation systems have reduced deuterium consumption by 40%, enhancing cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

Inhibition of Tyrosinase

One of the prominent applications of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is its role as an inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects against tyrosinase from Agaricus bisporus. For instance, compounds based on the 4-hydroxyphenylpiperazine structure showed IC50 values as low as 1.5 μM, indicating potent inhibitory activity compared to traditional inhibitors like kojic acid .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies indicate that certain derivatives not only inhibit tyrosinase but also exhibit antioxidant activity without cytotoxic effects on cell lines at concentrations up to 25 μM. This dual action makes it a valuable candidate for therapeutic applications aimed at skin disorders and conditions related to oxidative stress .

Binding Studies with DNA

Another area of application is in the study of DNA interactions. Compounds similar to this compound have been investigated for their ability to bind with G-quadruplex structures in DNA. Such interactions are critical for understanding the mechanisms of gene regulation and potential anticancer therapies .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride involves its interaction with specific molecular targets. The deuterated form allows for precise tracking in metabolic studies, providing insights into the pathways and interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

- 2,5-Bis(4-hydroxyphenyl)piperazine

- 4,4’-(2,5-Piperazinediyl)diphenol-d4 Dihydrochloride

- Octopamine Impurity 1-d4 Dihydrochloride

Uniqueness

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and measurement are required .

Biological Activity

2,5-Bis(4-hydroxyphenyl)piperazine-d4 dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

- CAS Number : 1246816-38-5

- Molecular Formula : C18H22Cl2N2O2

- Molecular Weight : 363.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been studied for its effects on:

- Serotonin Receptors : The compound acts as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety.

- Dopamine Receptors : It has shown potential in influencing dopaminergic pathways, making it a candidate for antipsychotic drug development.

- Acetylcholinesterase Inhibition : Preliminary studies suggest that piperazine derivatives can inhibit acetylcholinesterase, which is significant for conditions like Alzheimer's disease .

Antimicrobial Properties

Research indicates that 2,5-Bis(4-hydroxyphenyl)piperazine derivatives exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This activity is likely mediated by the compound's interaction with specific cellular pathways related to cancer progression .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are reported for piperazine-dihydrochloride derivatives, and how can they be adapted for deuterated analogs?

Piperazine-dihydrochloride derivatives are commonly synthesized via cyclization reactions. For example, 1-(2,5-dichlorophenyl)piperazine hydrochloride is synthesized by reacting 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions . For deuterated analogs like 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride, isotopic labeling (e.g., using deuterated reagents or hydrogen-deuterium exchange during synthesis) should be incorporated. Key steps include:

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization typically involves:

- NMR spectroscopy : Compare proton (¹H) and deuterium (²H) spectra to confirm isotopic substitution.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) and isotopic distribution .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Keep in airtight, light-resistant containers at -20°C to prevent hydrolysis or decomposition.

- Handling : Avoid exposure to moisture; use desiccants (e.g., silica gel) in storage environments .

Q. What safety precautions are critical during experimental handling?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- First aid : For skin contact, rinse immediately with water for 15 minutes; consult medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies in literature data (e.g., solubility in polar solvents) may arise from:

- Crystallinity differences : Recrystallize the compound under standardized conditions (e.g., ethanol/water mixtures) .

- Analytical calibration : Validate instruments (e.g., DSC for melting point) using certified reference materials .

- Inter-lab comparisons : Collaborate with multiple labs to cross-validate results .

Q. What strategies are effective for studying isotopic (deuterium) effects in pharmacological assays?

- In vitro assays : Compare metabolic stability of deuterated vs. non-deuterated analogs using liver microsomes.

- Pharmacokinetics : Track deuterium retention via LC-MS/MS in plasma samples after administration .

- Statistical analysis : Use ANOVA to assess significance of deuterium-induced changes in half-life or receptor binding .

Q. How can researchers design experiments to investigate the compound’s mechanism of action?

- Radiolabeling : Synthesize tritiated (³H) or carbon-14 (¹⁴C) analogs for receptor-binding studies.

- Molecular docking : Use computational tools (e.g., AutoDock) to predict interactions with targets like serotonin receptors .

- Gene expression profiling : Apply RNA-seq to identify pathways modulated by the compound in cell lines .

Q. What methodologies are recommended for assessing environmental impact despite limited ecotoxicological data?

- Read-across analysis : Use data from structurally similar compounds (e.g., bisphenol derivatives) to predict ecotoxicity .

- QSAR modeling : Develop quantitative structure-activity relationship models to estimate biodegradation potential .

- Microcosm studies : Evaluate compound persistence in soil/water systems under controlled lab conditions .

Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C₁₆H₁₄D₄N₂O₂·2HCl | Inferred |

| Purity (HPLC) | >98% | |

| Storage temperature | -20°C (desiccated) |

Q. Table 2. Common Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| HRMS | Isotopic distribution verification | |

| ¹H/²H NMR | Structural and isotopic confirmation | |

| Reverse-phase HPLC | Purity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.